(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione
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Overview
Description
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core pyrrolidinone structure, followed by the introduction of the tert-butylphenyl, methoxybenzoyl, and morpholinyl groups. Each step involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE shares similarities with other compounds containing tert-butylphenyl, methoxybenzoyl, and morpholinyl groups.
- Compounds like 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(PIPERIDIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE have similar structures but differ in the substituents on the pyrrolidinone ring.
Uniqueness
The uniqueness of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-(4-METHOXYBENZOYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C28H34N2O5 |
---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C28H34N2O5/c1-28(2,3)21-9-5-19(6-10-21)24-23(25(31)20-7-11-22(34-4)12-8-20)26(32)27(33)30(24)14-13-29-15-17-35-18-16-29/h5-12,24,31H,13-18H2,1-4H3/b25-23+ |
InChI Key |
HNVWTDAWLNTUMH-WJTDDFOZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2CCN4CCOCC4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2CCN4CCOCC4 |
Origin of Product |
United States |
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